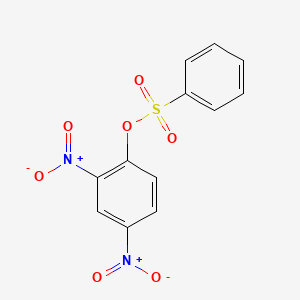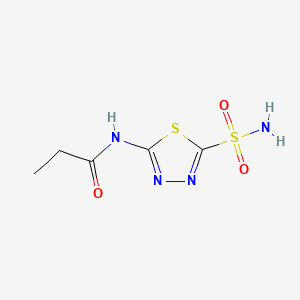
5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophen
Übersicht
Beschreibung
5,5’‘-Bis(trimethylstannyl)-2,2’5’,2’'-terthiophene: is an organotin compound that belongs to the family of thiophene derivatives. It is characterized by the presence of trimethylstannyl groups attached to the thiophene rings, making it a valuable building block in the synthesis of various organic semiconductors and polymeric materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene is used as a precursor in the synthesis of conjugated polymers and small molecules for organic electronics. It is particularly valuable in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
Biology and Medicine:
Industry: In the industrial sector, 5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene is utilized in the production of advanced materials for electronic devices, including flexible displays and solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’‘-terthiophene typically involves the stannylation of 2,2’:5’,2’‘-terthiophene. This process can be achieved through the reaction of 2,2’:5’,2’'-terthiophene with trimethyltin chloride in the presence of a strong base such as n-butyllithium. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for 5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through reactions with electrophiles.
Coupling Reactions: It participates in Stille coupling reactions, where it reacts with halogenated compounds in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Trimethyltin chloride, n-butyllithium, palladium catalysts.
Conditions: Inert atmosphere, typically under nitrogen or argon, and controlled temperatures.
Major Products:
Substitution Products: Compounds with different functional groups replacing the trimethylstannyl groups.
Coupling Products: Extended conjugated systems and polymers formed through Stille coupling.
Wirkmechanismus
The mechanism of action of 5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene primarily involves its role as a building block in the formation of conjugated systemsThese conjugated systems exhibit unique electronic properties, making them suitable for use in organic semiconductors .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(trimethylstannyl)thiophene
- 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene
- 3,3’-Dibromo-2,2’-bithiophene
Uniqueness: 5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene is unique due to its extended conjugation and the presence of three thiophene units, which enhance its electronic properties compared to similar compounds with fewer thiophene rings .
Eigenschaften
IUPAC Name |
trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6S3.6CH3.2Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;;;;;;;;/h1-6H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKQPMKITUNTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24S3Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778123 | |
| Record name | ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178931-63-0 | |
| Record name | ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)








![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)

